Cas no 1511084-22-2 (3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline)

3-フルオロ-5-メチル-N-(2,2,2-トリフルオロエチル)アニリンは、有機フッ素化合物の一種であり、特に医薬品や農薬の中間体として重要な役割を果たします。この化合物は、フッ素原子とトリフルオロエチル基の導入により、高い脂溶性と代謝安定性を有し、生物学的活性の向上が期待されます。また、芳香族アミン骨格を持つため、さまざまな官能基との反応性に優れ、多様な誘導体合成に適しています。その特異的な構造は、標的分子との相互作用を強化し、薬理活性の最適化に寄与します。

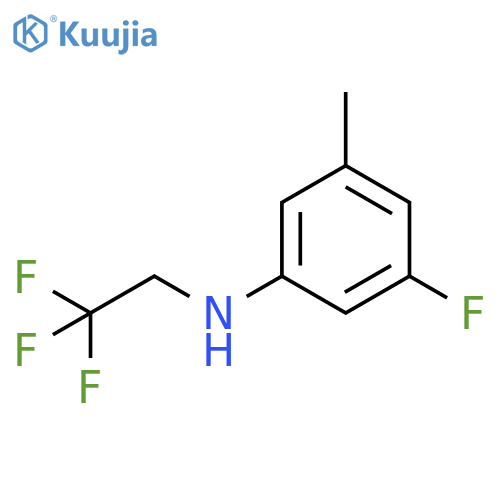

1511084-22-2 structure

商品名:3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)-

- 3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline

-

- インチ: 1S/C9H9F4N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

- InChIKey: SXORDWCNOFBKRD-UHFFFAOYSA-N

- ほほえんだ: C1(NCC(F)(F)F)=CC(C)=CC(F)=C1

じっけんとくせい

- 密度みつど: 1.276±0.06 g/cm3(Predicted)

- ふってん: 213.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 0.50±0.50(Predicted)

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1077809-5.0g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1077809-2.5g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 2.5g |

$1370.0 | 2023-10-28 | |

| Enamine | EN300-1077809-0.5g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 0.5g |

$671.0 | 2023-10-28 | |

| Enamine | EN300-1077809-1.0g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1077809-0.05g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 0.05g |

$587.0 | 2023-10-28 | |

| Enamine | EN300-1077809-10.0g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1077809-0.1g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 0.1g |

$615.0 | 2023-10-28 | |

| Enamine | EN300-1077809-1g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 1g |

$699.0 | 2023-10-28 | |

| Enamine | EN300-1077809-0.25g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 0.25g |

$642.0 | 2023-10-28 | |

| Enamine | EN300-1077809-10g |

3-fluoro-5-methyl-N-(2,2,2-trifluoroethyl)aniline |

1511084-22-2 | 95% | 10g |

$3007.0 | 2023-10-28 |

3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1511084-22-2 (3-Fluoro-5-methyl-n-(2,2,2-trifluoroethyl)aniline) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量